molecular formula C23H19N5O4 B11090249 8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11090249
M. Wt: 429.4 g/mol
InChI Key: GXCRBVDFGIOPPY-UHFFFAOYSA-N
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Description

8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps, starting with the preparation of the benzodioxin and imidazopurine intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxin and imidazopurine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combined structural features of benzodioxin, imidazopurine, and phenyl groups

Properties

Molecular Formula

C23H19N5O4

Molecular Weight

429.4 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H19N5O4/c1-25-20-19(21(29)26(2)23(25)30)27-13-16(14-6-4-3-5-7-14)28(22(27)24-20)15-8-9-17-18(12-15)32-11-10-31-17/h3-9,12-13H,10-11H2,1-2H3

InChI Key

GXCRBVDFGIOPPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6

Origin of Product

United States

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